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Compound of Interest

Compound Name: Fgfr-IN-11

Cat. No.: B12392849

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the oral administration of Fgfr-IN-11, a
potent and covalent pan-FGFR inhibitor, in mice for preclinical research. This document
includes quantitative data, a detailed experimental protocol, and visualizations to ensure
accurate and reproducible in vivo studies.

Quantitative Data Summary

Fgfr-IN-11 is a highly potent inhibitor of the four Fibroblast Growth Factor Receptors (FGFRS).
Its inhibitory activity has been characterized by the following half-maximal inhibitory
concentrations (IC50).

Target IC50 (nM)
FGFR1 9.9
FGFR2 3.1
FGFR3 16
FGFR4 1.8

In vivo studies in xenograft mouse models have demonstrated significant tumor growth
inhibition upon oral administration of Fgfr-IN-11.
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Parameter Value Details

Huh-7 or NCI-H1581

Animal Model Female Nude Mice
xenografts
Dosage 60 mg/kg Once daily (QD)
Administration Route Oral (p.o.) Gavage
Treatment Duration 21 days
] 67% - 88.2% tumor growth No significant changes in body
Efficacy o ]
inhibition weight were observed.[1]

Experimental Protocol: Oral Gavage Administration

This protocol details the preparation and oral administration of Fgfr-IN-11 to mice.
2.1. Materials
e Fgfr-IN-11 (powder form)
e Vehicle solution (select one):
o 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
o Corn oll

o 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline

Sterile water or saline

Mortar and pestle or appropriate homogenization equipment

Vortex mixer

Sonicator (optional)

Animal balance
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o Oral gavage needles (20-22 gauge, ball-tipped)

e Syringes (1 ml)

o Appropriate personal protective equipment (PPE)

2.2. Preparation of Fgfr-IN-11 Formulation

The following steps should be performed in a laminar flow hood to maintain sterility.

o Calculate the required amount of Fgfr-IN-11 and vehicle. The amount will depend on the
number of mice, their average weight, and the desired final concentration of the dosing
solution. For a 60 mg/kg dose, a typical 20g mouse will require 1.2 mg of Fgfr-IN-11. It is
advisable to prepare a slight excess of the formulation.

o Weigh the Fgfr-IN-11 powder accurately using a calibrated analytical balance.
e Prepare the vehicle solution.
o For 0.5% CMC: Dissolve 0.5 g of CMC in 100 ml of sterile water. Stir until fully dissolved.

o For the DMSO/PEG300/Tween 80/saline vehicle: Prepare the mixture in the specified
ratios.

o Formulate the Fgfr-IN-11 suspension.

o Triturate the weighed Fgfr-IN-11 powder with a small amount of the chosen vehicle to
create a smooth paste.

o Gradually add the remaining vehicle while continuously mixing to achieve the final desired
concentration.

o Vortex the suspension thoroughly for several minutes to ensure homogeneity.
o If necessary, sonicate the suspension for a short period to aid in dispersion.

2.3. Oral Administration Procedure
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e Animal Handling and Restraint:

o Weigh each mouse accurately before dosing to calculate the precise volume of the
formulation to be administered.

o Gently but firmly restrain the mouse, ensuring that the head and body are in a straight line
to facilitate the passage of the gavage needle.

e Dosing:

o Draw the calculated volume of the Fgfr-IN-11 suspension into a 1 ml syringe fitted with a
ball-tipped gavage needle.

o Ensure there are no air bubbles in the syringe.

o Gently insert the gavage needle into the mouse's mouth, passing it along the side of the
mouth towards the esophagus.

o Allow the mouse to swallow the needle. Do not force the needle.
o Once the needle is in the esophagus, slowly administer the formulation.
o Carefully withdraw the needle.

e Post-Administration Monitoring:

o Monitor the mouse for a few minutes after administration to ensure there are no signs of
distress, such as choking or difficulty breathing.

o Return the mouse to its cage.

o Continue to monitor the animals daily for any adverse effects and for changes in body
weight and tumor size throughout the study period.

Signaling Pathway and Experimental Workflow

3.1. FGFR Signaling Pathway and Covalent Inhibition by Fgfr-IN-11
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Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding
to FGF ligands, dimerize and autophosphorylate, initiating downstream signaling cascades.
Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily
regulates cell proliferation, and the PISK-AKT-mTOR pathway, which is crucial for cell survival

and growth.

Fgfr-IN-11 is a covalent inhibitor that irreversibly binds to a conserved cysteine residue within
the ATP-binding pocket of the FGFR kinase domain (Cys488 in FGFR1, Cys491 in FGFR2,
Cys482 in FGFR3, and Cys477 in FGFR4).[2] This covalent bond permanently inactivates the
receptor, leading to a sustained blockade of downstream signaling.
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Caption: FGFR signaling pathway and covalent inhibition by Fgfr-IN-11.
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3.2. Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the typical workflow for assessing the in vivo efficacy of Fgfr-IN-
11 in a mouse xenograft model.
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Caption: Experimental workflow for an in vivo efficacy study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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